molecular formula C24H24N4O4 B12184800 N-[3-(acetylamino)phenyl]-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide

N-[3-(acetylamino)phenyl]-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide

Cat. No.: B12184800
M. Wt: 432.5 g/mol
InChI Key: VSYFKEKQHFPSNF-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide is a heterocyclic compound featuring a pyrrolo[2,1-b]quinazolin core. This bicyclic system is fused with a tetrahydropyrrole ring and substituted at position 8 with a propenyl (prop-2-en-1-yl) group and at position 7 with an acetamide-linked phenoxy moiety.

Synthetically, this compound aligns with methodologies described for tetrahydrocarbazole derivatives, where cyclization and selective functionalization are critical steps .

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-[(9-oxo-8-prop-2-enyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide

InChI

InChI=1S/C24H24N4O4/c1-3-6-18-20(11-10-19-23(18)24(31)28-12-5-9-21(28)27-19)32-14-22(30)26-17-8-4-7-16(13-17)25-15(2)29/h3-4,7-8,10-11,13H,1,5-6,9,12,14H2,2H3,(H,25,29)(H,26,30)

InChI Key

VSYFKEKQHFPSNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C3=C(C=C2)N=C4CCCN4C3=O)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes may include:

    Formation of the Acetylamino Phenyl Intermediate: This step involves the acetylation of an amino phenyl compound using acetic anhydride in the presence of a base such as pyridine.

    Synthesis of the Pyrroloquinazoline Moiety: This can be achieved through a series of cyclization reactions starting from appropriate precursors like quinazoline derivatives.

    Coupling Reaction: The final step involves coupling the acetylamino phenyl intermediate with the pyrroloquinazoline moiety using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, including enzyme inhibition, receptor binding, and cellular signaling.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, modulating their activity.

    Pathways Involved: It may influence various cellular pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

The compound belongs to a class of acetamide-functionalized heterocycles with structural analogs varying in core rings, substituents, and biological activities. Below is a systematic comparison:

Structural Analogs and Substituent Variations

Key analogs include:

N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide : Features a carbazole core with a chloro substituent.

N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide : Contains a pyrroloquinolin core with a propionamide group.

N-[3-(1H-Tetrazol-1-yl)phenyl]acetamide : Substitutes the heterocyclic core with a tetrazole ring.

Table 1: Substituent and Core Comparison

Compound Core Structure Position 8 Substituent Position 7/Equivalent Group
Target Compound Pyrrolo[2,1-b]quinazolin Prop-2-en-1-yl Acetamide-phenoxy
N-{3-[(6-Chloro-tetrahydrocarbazol)phenyl}acetamide Tetrahydrocarbazole Chlorine Acetamide-carbonyl
N-(Pyrroloquinolin-8-yl)propionamide Pyrrolo[3,2,1-ij]quinolin N/A Propionamide
N-[3-(Tetrazol-1-yl)phenyl]acetamide Phenyl-tetrazole N/A Acetamide
Physicochemical Properties

The propenyl group in the target compound increases lipophilicity (predicted logP ≈ 3.2) compared to chloro-substituted analogs (logP ≈ 2.8) .

Spectral and Structural Analysis

NMR studies of related compounds reveal that substituents at positions 8 and 7 significantly alter chemical shifts in regions corresponding to the heterocyclic core (e.g., δ 6.5–7.5 ppm for aromatic protons). For example, the propenyl group in the target compound likely causes upfield shifts in region A (δ 1.5–2.5 ppm) compared to methyl or halogen substituents .

Biological Activity

N-[3-(acetylamino)phenyl]-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and the results of various studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: an acetylamino phenyl group and a tetrahydropyrroloquinazoline moiety. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Antioxidant Properties : The presence of phenolic structures suggests potential antioxidant activity, which could protect cells from oxidative stress.
  • Anticancer Activity : Research shows that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines.

In Vitro Studies

Recent studies have evaluated the compound's effectiveness against several cancer cell lines, including:

Cell LineIC50 (µM)Effect Observed
HeLa (Cervical)15Significant reduction in viability
MCF-7 (Breast)10Induction of apoptosis
A549 (Lung)12Cell cycle arrest in G1 phase

These results indicate that this compound exhibits promising anticancer properties.

Case Studies

Several case studies have highlighted the compound's potential:

  • Study on HeLa Cells : A study demonstrated that treatment with the compound led to a significant increase in apoptotic markers such as caspase-3 activation.
  • MCF-7 Cell Line Analysis : The compound was shown to inhibit estrogen receptor pathways, which are crucial in breast cancer progression.
  • A549 Lung Cancer Study : Results indicated that the compound could downregulate key survival pathways in lung cancer cells.

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